

Application Notes and Protocols: 3-(Perfluoro-n-octyl)propenoxide in Electronic Materials

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Compound of Interest		
Compound Name:	3-(Perfluoro-n-octyl)propenoxide	
Cat. No.:	B1582729	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Perfluoro-n-octyl)propenoxide (CAS No. 38565-53-6) is a fluorinated epoxide that holds potential for application in the field of electronic materials.[1][2] Its perfluorinated tail provides properties such as hydrophobicity, oleophobicity, chemical inertness, and thermal stability, which are highly desirable for protecting sensitive electronic components.[1] This document provides an overview of its potential applications, a general experimental protocol for surface modification, and a summary of its known properties.

It is important to note that while the general properties of fluorinated compounds suggest the utility of **3-(Perfluoro-n-octyl)propenoxide** in electronics, specific quantitative data on its performance in electronic material applications (e.g., dielectric constant, breakdown strength) are not readily available in publicly accessible literature. The information presented here is based on the general characteristics of fluorochemicals and their established roles in materials science.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **3-(Perfluoro-n-octyl)propenoxide** is provided in the table below.



Property	Value	Reference
CAS Number	38565-53-6	[1][3][4][5]
Molecular Formula	C11H5F17O	[1][3][4][5]
Molecular Weight	476.13 g/mol	[3][4][5]
Appearance	Clear liquid	[6]
Boiling Point	87 °C at 19 mmHg	[6]
Density	1.712 g/mL at 25 °C	[6]
Refractive Index	n20/D 1.32	[6]
Flash Point	>230 °F	[6]

Potential Applications in Electronic Materials

The unique properties of the perfluoro-n-octyl group make this compound a candidate for several applications in electronics:

- Hydrophobic and Oleophobic Coatings: The primary application is as a surface modifier to
 impart water and oil repellency.[1] This is critical for protecting printed circuit boards (PCBs),
 sensors, and other electronic components from moisture, oils, and other environmental
 contaminants that can cause corrosion, short circuits, and device failure.
- Dielectric Layers: Fluorinated polymers are known for their low dielectric constants, which
 are essential for high-frequency applications to reduce signal loss and crosstalk. While
 specific data for polymers derived from 3-(Perfluoro-n-octyl)propenoxide is not available, it
 could be used as a monomer or additive to create insulating layers with low dielectric
 properties.
- Anti-Fouling and Anti-Stiction Coatings: In microelectromechanical systems (MEMS) and nanoelectronics, stiction is a major failure mechanism. The low surface energy imparted by fluorinated coatings can reduce adhesion forces, preventing stiction.
- Encapsulation and Packaging: Due to its chemical inertness and thermal stability, it could be
 a component in formulations for encapsulating and packaging electronic components,



protecting them from harsh operating environments.[1]

Experimental Protocol: Surface Modification of a Silicon Wafer

This protocol describes a general method for applying a thin film of **3-(Perfluoro-n-octyl)propenoxide** to a silicon wafer to create a hydrophobic surface. This is a representative workflow for evaluating its properties as a surface-modifying agent.

Materials:

- 3-(Perfluoro-n-octyl)propenoxide
- Silicon wafer
- Anhydrous solvent (e.g., a fluorinated solvent like HFE-7100 or a dry aprotic solvent like toluene)
- Piranha solution (concentrated sulfuric acid and hydrogen peroxide, 3:1 v/v) EXTREME
 CAUTION REQUIRED
- Deionized water
- Nitrogen gas source
- Spin coater
- Hot plate or oven

Procedure:

- Substrate Cleaning:
 - Immerse the silicon wafer in Piranha solution for 15 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.



- Rinse the wafer thoroughly with deionized water.
- Dry the wafer under a stream of nitrogen gas.
- Solution Preparation:
 - Prepare a dilute solution of **3-(Perfluoro-n-octyl)propenoxide** in the chosen anhydrous solvent. A typical starting concentration would be in the range of 0.1-1% (w/v). The optimal concentration may need to be determined empirically.
- Coating Application (Spin Coating):
 - Place the cleaned and dried silicon wafer on the chuck of the spin coater.
 - Dispense a small amount of the 3-(Perfluoro-n-octyl)propenoxide solution onto the center of the wafer.
 - Spin the wafer at a set speed (e.g., 2000-4000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform thin film. The thickness of the film will depend on the solution concentration and spin speed.
- Curing/Annealing:
 - Transfer the coated wafer to a hot plate or into an oven.
 - Heat the wafer at a temperature sufficient to promote the reaction of the epoxide group with the surface hydroxyl groups and/or to thermally cure the coating. A starting point could be 100-150 °C for 30-60 minutes. The exact conditions will depend on the desired film properties and the reactivity of the substrate.

Characterization:

- Contact Angle Measurement: Measure the static water contact angle to assess the hydrophobicity of the coating. A high contact angle (>90°) indicates a hydrophobic surface.
- Surface Energy Analysis: Can be calculated from contact angle measurements using different liquids.

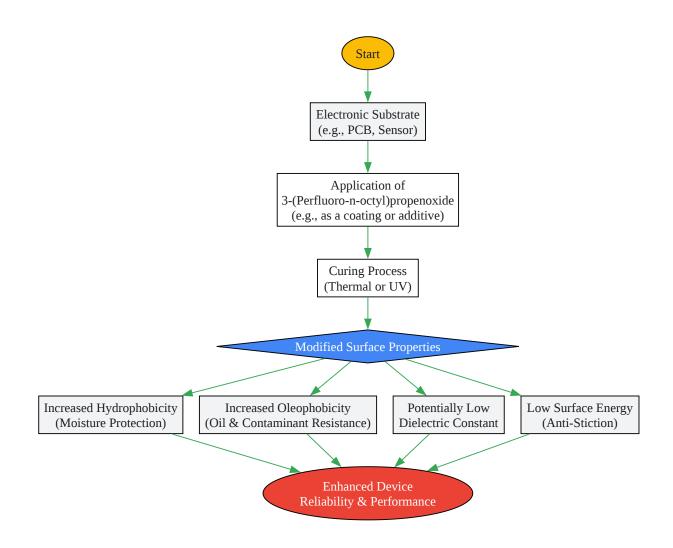


- Film Thickness Measurement: Use techniques like ellipsometry or profilometry to determine the thickness of the applied coating.
- Surface Morphology: Analyze the surface topography using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

Diagrams

Caption: Experimental workflow for surface modification.





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